m-Methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

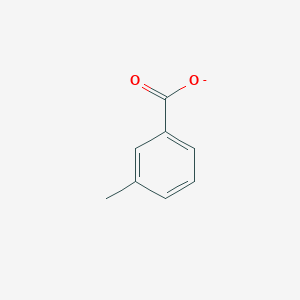

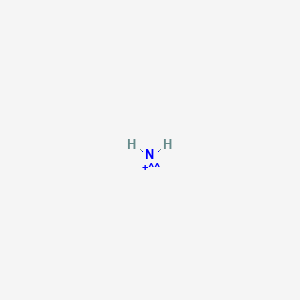

M-toluate is a toluate that is the conjugate base of m-toluic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a m-toluic acid.

Aplicaciones Científicas De Investigación

Cosmetic, Drug, and Food Preservative

- Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. A study investigated its crystal structure and intermolecular interactions, providing insights into its stability and effectiveness as a preservative (Sharfalddin et al., 2020).

Plant Pathogen Inhibition

- Methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii, showed significant antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. This compound could be used as a biofungicide in managing plant diseases (Lee et al., 2017).

Agricultural Applications

- In agriculture, derivatives like Carbendazim (MBC) (methyl-2-benzimidazole carbamate) are utilized for preventing and controlling fungal diseases in plants. Research into nanoparticle carriers for these compounds highlights advancements in targeted and sustained release, reducing environmental and human toxicity (Campos et al., 2015).

Bone Histomorphometry and Histochemistry

- Methylmethacrylate embedding techniques, improved by the addition of methylbenzoate, are used for bone histomorphometry, histochemistry, and immunohistochemistry. This method is crucial for detailed bone tissue analysis (Erben, 1997).

Neuroprotective Effects

- Methyl 3,4-Dihydroxybenzoate has been studied for its neuroprotective effects against oxidative damage in human neuroblastoma cells. This research provides insights into potential treatments for neurodegenerative diseases (Cai et al., 2016).

DNA Detection

- Novel fluorescent probes based on 2-methylbenzo[b][1,10]phenanthrolin-7(12H)-one have been synthesized for detecting DNA. These probes offer advancements in biotechnological and medical research, particularly in genomics (Qiu et al., 2007).

Fuel Cell Technologies

- In the field of fuel cells, compounds like 1-methyl imidazole are used in phosphoric acid-doped polybenzimidazole electrolytes. This research contributes to the development of high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).

Propiedades

Nombre del producto |

m-Methylbenzoate |

|---|---|

Fórmula molecular |

C8H7O2- |

Peso molecular |

135.14 g/mol |

Nombre IUPAC |

3-methylbenzoate |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |

Clave InChI |

GPSDUZXPYCFOSQ-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)C(=O)[O-] |

SMILES canónico |

CC1=CC(=CC=C1)C(=O)[O-] |

Sinónimos |

3-methylbenzoic acid 3-toluic acid 3-toluic acid, barium salt 3-toluic acid, cadmium salt 3-toluic acid, zinc salt m-toluate m-toluic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

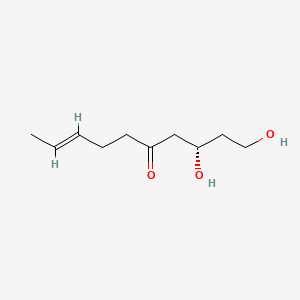

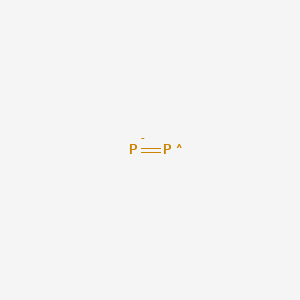

![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)